molecular formula C2H3N3S B14422884 Hydrazinecarbothioyl cyanide CAS No. 80229-03-4

Hydrazinecarbothioyl cyanide

Katalognummer: B14422884
CAS-Nummer: 80229-03-4
Molekulargewicht: 101.13 g/mol
InChI-Schlüssel: CJYJHQBVVNAQRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydrazinecarbothioyl cyanide is an organic compound that contains both hydrazine and cyanide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hydrazinecarbothioyl cyanide can be synthesized through the reaction of hydrazine with carbon disulfide, followed by the addition of cyanogen chloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where hydrazine and carbon disulfide are reacted under specific temperature and pressure conditions. The resulting intermediate is then treated with cyanogen chloride to produce the final compound. The process is carefully monitored to maintain safety and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: It can participate in substitution reactions where the cyanide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Hydrazine derivatives.

    Substitution: Compounds with substituted functional groups replacing the cyanide group.

Wissenschaftliche Forschungsanwendungen

Hydrazinecarbothioyl cyanide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of hydrazinecarbothioyl cyanide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The cyanide group can interfere with cellular respiration by inhibiting cytochrome c oxidase, while the hydrazine moiety can interact with other cellular components.

Vergleich Mit ähnlichen Verbindungen

Hydrazinecarbothioyl cyanide can be compared with other similar compounds such as:

    Hydrazinecarbothioamide: Similar structure but lacks the cyanide group.

    Cyanohydrazine: Contains both hydrazine and cyanide groups but differs in the arrangement of atoms.

    Thiosemicarbazide: Contains a thioamide group instead of the cyanide group.

Uniqueness: this compound is unique due to the presence of both hydrazine and cyanide functional groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

80229-03-4

Molekularformel

C2H3N3S

Molekulargewicht

101.13 g/mol

IUPAC-Name

cyanomethanethiohydrazide

InChI

InChI=1S/C2H3N3S/c3-1-2(6)5-4/h4H2,(H,5,6)

InChI-Schlüssel

CJYJHQBVVNAQRF-UHFFFAOYSA-N

Kanonische SMILES

C(#N)C(=S)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.